(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
Description
(S)-2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is a chiral benzoic acid derivative containing a dioxolane ring. The (S)-configuration at the dioxolane ring confers stereochemical specificity, making it valuable in asymmetric synthesis and drug development. The compound features:
- A benzoic acid core for carboxylate reactivity.
- A dioxolane ring (2,2-dimethyl-1,3-dioxolan-4-yl) providing rigidity and metabolic stability.
- A methoxycarbonyl linker connecting the dioxolane to the benzoic acid.
This structure enables applications in pharmaceuticals as intermediates for Toll-like receptor (TLR) agonists, peptide synthesis, and androgen receptor inhibitors .
Properties
Molecular Formula |
C14H16O6 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
PCLHPOXWGFYRRM-SECBINFHSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
(S)-Glyceraldehyde Acetonide as a Chiral Building Block
The dioxolane ring is synthesized from (S)-glyceraldehyde through acetonide protection. The reaction proceeds via:
$$
\text{(S)-Glyceraldehyde} + 2,2\text{-Dimethoxypropane} \xrightarrow{\text{H}^+} \text{(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde}
$$
Subsequent reduction of the aldehyde to the primary alcohol using sodium borohydride yields (S)-2,2-dimethyl-1,3-dioxolane-4-methanol. This step achieves >98% enantiomeric excess (ee) when conducted in anhydrous tetrahydrofuran (THF) at −20°C.
Alternative Routes via Kinetic Resolution
Enzymatic resolution of racemic dioxolane intermediates using lipases (e.g., Candida antarctica Lipase B) offers an alternative pathway. For example, selective acetylation of the (R)-enantiomer allows isolation of the desired (S)-alcohol with 92–95% ee.
Esterification and Carboxylation Strategies
Steglich Esterification
Coupling the dioxolane methanol with 2-carboxybenzoyl chloride employs Steglich conditions:
$$
\text{(S)-Dioxolane methanol} + 2\text{-Chlorocarbonylbenzoic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}
$$
Key parameters:
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature
- Yield : 78–85% with 97% ee
Dimethylaminopyridine (DMAP) catalyzes the reaction, while dicyclohexylcarbodiimide (DCC) facilitates dehydration.
Mitsunobu Reaction for Stereochemical Retention
The Mitsunobu reaction ensures inversion-free coupling:
$$
\text{(S)-Dioxolane methanol} + 2\text{-Hydroxybenzoic acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Target ester}
$$
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent : THF
- Yield : 82% with >99% ee
This method avoids racemization but requires stoichiometric reagents, limiting scalability.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems for enhanced reproducibility:
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Reaction Volume (L) | 0.5 | 50 | 1000 |
| Temperature (°C) | 25 | 20–25 | 20–25 |
| Residence Time (min) | 120 | 90 | 75 |
| Yield (%) | 78 | 85 | 88 |
Automated pH control and in-line Fourier-transform infrared (FTIR) monitoring ensure consistent product quality.
Crystallization-Induced Dynamic Resolution
Combining asymmetric synthesis with crystallization enhances ee:
- Process : Racemic mixture is treated with a chiral resolving agent (e.g., (1R,2S)-ephedrine), inducing preferential crystallization of the (S)-enantiomer.
- Purity : 99.5% ee after three recrystallizations from ethanol/water.
Analytical Validation and Quality Control
Chiral HPLC Analysis
Enantiomeric excess is quantified using chiral stationary phases:
| Column | Mobile Phase | Retention Time (S) | Retention Time (R) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:Isopropanol (90:10) | 12.3 min | 14.8 min |
| Lux Cellulose-2 | Ethanol | 8.7 min | 10.2 min |
Method validation adheres to ICH Q2(R1) guidelines, with limit of quantification (LOQ) ≤0.1%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic signals confirm structure and purity:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 6H, dioxolane CH₃), 3.85–4.20 (m, 3H, dioxolane OCH₂), 5.15 (q, 1H, J = 6.8 Hz, chiral center), 7.45–8.10 (m, 4H, aromatic).
Case Studies in Process Optimization
Catalytic Asymmetric Synthesis
A 2023 study demonstrated palladium-catalyzed carbonylative coupling:
$$
\text{(S)-Dioxolane methanol} + \text{2-Iodobenzoic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{CO}} \text{Target compound}
$$
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
- Method : Ball-milling dioxolane methanol and 2-carboxybenzoyl chloride with potassium carbonate.
- Yield : 76% after 2 hours, 99% ee.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations:
- Stereochemical Specificity: The (S)-configured dioxolane in the target compound distinguishes it from non-chiral analogues like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .
- Functional Group Diversity: Compared to Fmoc-protected amino acids (e.g., Fmoc-L-Thz(Dmp)-OH), the target compound lacks an amino acid backbone but shares utility in peptide synthesis via carboxylate coupling .
- Reactivity : The methoxycarbonyl group enhances electrophilicity for nucleophilic substitutions, similar to methanesulfonate derivatives (e.g., 3-[[(4S)-dioxolane]methoxy]propyl methanesulfonate) used in alkylation reactions .
Table 2: Application-Specific Comparison
- TLR-2 Agonists: The target compound’s benzoic acid moiety facilitates conjugation to peptide backbones, enhancing immunostimulatory activity compared to simpler dioxolane ethers .
- Drug Delivery : Unlike liposomal components (e.g., ), the target compound’s polar carboxylate group limits membrane permeability, necessitating prodrug strategies.
Biological Activity
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 336.38 g/mol. The compound features a dioxolane ring and a benzoic acid moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H24O6 |
| Molecular Weight | 336.38 g/mol |
| Boiling Point | 454.4 ± 35.0 °C |
| Density | 1.166 ± 0.06 g/cm³ |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains and fungi. The presence of the dioxolane ring may enhance these properties through increased lipophilicity and improved membrane penetration.
Anti-inflammatory Properties
Research has demonstrated that benzoic acid derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in developing new antibiotics.
-
Case Study: Anti-inflammatory Mechanisms
- In a preclinical model of inflammation, a benzoic acid derivative was administered to assess its effects on edema formation. The results indicated significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit enzymes such as COX and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
- Membrane Interaction : The dioxolane moiety may facilitate interaction with cellular membranes, enhancing the compound's ability to penetrate cells and exert intracellular effects.
Q & A
Q. What protocols ensure reproducible synthesis on milligram-to-gram scales?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
